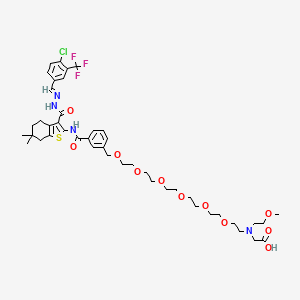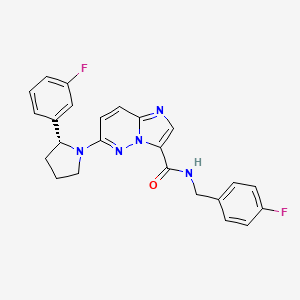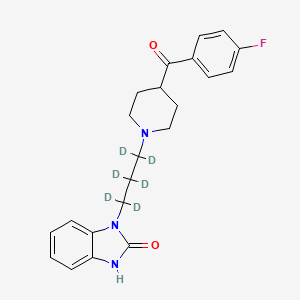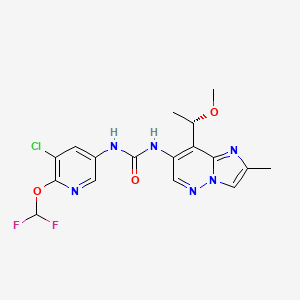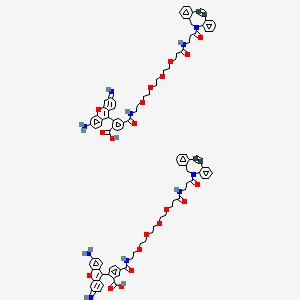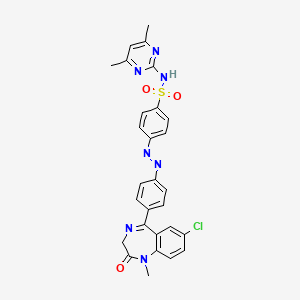
Vegfr-2-IN-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-21 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can help to control abnormal blood vessel growth, which is a common feature in various diseases, including cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-21 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction
Formation of Core Scaffold: The initial step involves the synthesis of a quinoxaline or pyridine core, which serves as the backbone of the molecule.
Functional Group Introduction: Various functional groups, such as amines, hydroxyls, and halogens, are introduced through reactions like nucleophilic substitution, reduction, and oxidation.
Final Coupling Reaction: The final step involves coupling the core scaffold with specific substituents to achieve the desired inhibitory activity against VEGFR-2.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-21 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form amines or alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various intermediates and derivatives that retain the core scaffold but possess different functional groups, enhancing their inhibitory activity against VEGFR-2.
Applications De Recherche Scientifique
Vegfr-2-IN-21 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and endothelial cell function.
Medicine: Explored as a potential therapeutic agent for treating diseases characterized by abnormal angiogenesis, such as cancer, diabetic retinopathy, and rheumatoid arthritis.
Industry: Utilized in the development of new anti-angiogenic drugs and in high-throughput screening assays for drug discovery.
Mécanisme D'action
Vegfr-2-IN-21 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 disrupts the signaling pathways involved in angiogenesis, ultimately leading to reduced blood vessel formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Sorafenib: Another multi-targeted inhibitor with activity against VEGFR-2.
Axitinib: A selective inhibitor of VEGFR-2 with high potency.
Uniqueness
Vegfr-2-IN-21 is unique in its high selectivity and potency against VEGFR-2 compared to other inhibitors. It has been designed to minimize off-target effects and improve therapeutic efficacy. Additionally, its unique chemical structure allows for better pharmacokinetic properties, making it a promising candidate for further development.
Propriétés
Formule moléculaire |
C28H24ClN7O3S |
|---|---|
Poids moléculaire |
574.1 g/mol |
Nom IUPAC |
4-[[4-(7-chloro-1-methyl-2-oxo-3H-1,4-benzodiazepin-5-yl)phenyl]diazenyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C28H24ClN7O3S/c1-17-14-18(2)32-28(31-17)35-40(38,39)23-11-9-22(10-12-23)34-33-21-7-4-19(5-8-21)27-24-15-20(29)6-13-25(24)36(3)26(37)16-30-27/h4-15H,16H2,1-3H3,(H,31,32,35) |
Clé InChI |
TXIQOLDHANVOQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=NCC(=O)N(C5=C4C=C(C=C5)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


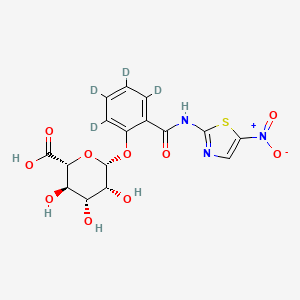
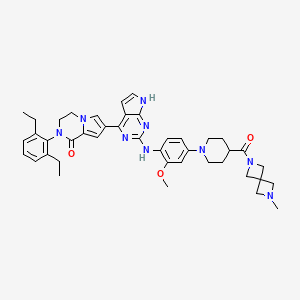

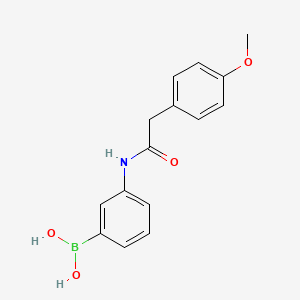
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)

